6-Bromo-5-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions for introducing the bromine and fluorine substituents can vary, but often involve halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in disease pathways . The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-2-methyl-1H-indole: Similar structure with a methyl group instead of a carboxylic acid.
6-Fluoroindole-2-carboxylic acid: Lacks the bromine substituent.
5,6-Difluoro-1H-indole-2-carboxylic acid: Contains two fluorine atoms instead of one bromine and one fluorine.
Uniqueness
6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H5BrFNO2 |
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Molecular Weight |
258.04 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrFNO2/c10-5-3-7-4(1-6(5)11)2-8(12-7)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
PBOWIYIMBBRUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1F)Br)C(=O)O |
Origin of Product |
United States |
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